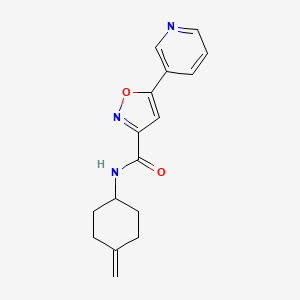
N-(4-methylenecyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-methylenecyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a chemical entity that appears to be related to various isoxazole derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related isoxazole compounds and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .
Synthesis Analysis
The synthesis of isoxazole derivatives can involve cycloaddition reactions. For instance, the synthesis of 3-carboxyisoxazole was achieved by cycloaddition of carbethoxyformonitrile oxide to a specific butenamide with spontaneous elimination of pyrrolidine, followed by hydrolysis of the ethyl ester . Similarly, a formal [3 + 2] cycloaddition between ynamides and unprotected isoxazol-5-amines was catalyzed by AgNTf2, leading to functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives . These methods suggest that the synthesis of this compound could potentially involve similar cycloaddition strategies.
Molecular Structure Analysis
Isoxazole derivatives often exhibit interesting structural motifs that are relevant to their biological activity. The molecular structure of such compounds is typically confirmed using techniques like 1H NMR, 13C NMR, Mass, and IR spectral studies . These techniques would likely be used to analyze the molecular structure of this compound as well.
Chemical Reactions Analysis
The reactivity of isoxazole derivatives can vary, but they often serve as intermediates or final products in the synthesis of compounds with biological activity. The papers provided do not detail specific reactions for the compound , but they do mention the generation of intermediates such as an α-imino silver carbene or a silver-stabilized carbocation during the synthesis of related compounds . These intermediates could potentially participate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of this compound, they do mention that related compounds exhibit antibacterial, anti-inflammatory, and antioxidant activities . These properties suggest that the compound may also possess similar biological activities, which could be confirmed through experimental studies.
Relevant Case Studies
The papers provided do not include case studies on the specific compound this compound. However, they do discuss the biological activities of related compounds, such as their use as prodrugs for antiarthritic agents and their antibacterial, anti-inflammatory, and antioxidant activities . These studies could serve as a basis for investigating the potential applications of the compound .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Biological Activity Prediction
A significant application of N-(4-methylenecyclohexyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide in scientific research involves its role in the synthesis of novel heterocyclic systems, with potential predictions for biological activity. For instance, one study focused on the synthesis of polycyclic systems containing the 1,2,4-oxadiazole ring, using a one-pot condensation method. The novel bicyclic systems formed, similar in complexity to this compound, have their structures confirmed via IR, 1H NMR methods, and liquid chromato-mass spectrometry. Biological activity predictions for these synthesized compounds were presented, suggesting the potential for pharmaceutical applications (Kharchenko, Detistov, & Orlov, 2008).
Functionalization Reactions and Mechanistic Studies
Another application area involves exploring the functionalization reactions of related heterocyclic carboxamides, providing insights into their chemical reactivity and mechanisms. A study on the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides via reaction with diaminopyridine showcases the chemical versatility of compounds structurally similar to this compound. Spectroscopic methods determined the structures of synthesized compounds, and theoretical examinations offered mechanistic insights into these functionalization reactions (Yıldırım, Kandemirli, & Demir, 2005).
Antibacterial and Antifungal Applications
Research into the antibacterial and antifungal potentials of heterocyclic carboxamides, similar to this compound, represents another critical scientific application. Studies on pyrazolopyridine derivatives, synthesized through Friedländer condensation, showed moderate to good antibacterial activity against various pathogens, highlighting the pharmaceutical relevance of such compounds in developing new antimicrobial agents (Panda, Karmakar, & Jena, 2011).
Eigenschaften
IUPAC Name |
N-(4-methylidenecyclohexyl)-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-4-6-13(7-5-11)18-16(20)14-9-15(21-19-14)12-3-2-8-17-10-12/h2-3,8-10,13H,1,4-7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRASZQULNQEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2=NOC(=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


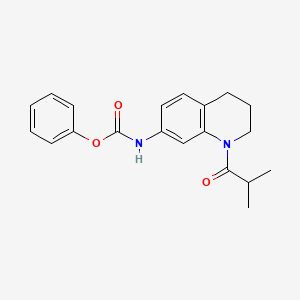

![(2,5-Dimethylfuran-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2565848.png)
![1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2565850.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2565851.png)
![4-Methylsulfanyl-N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2565853.png)
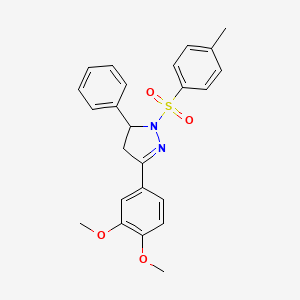
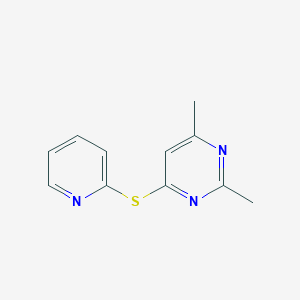
![Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2565858.png)
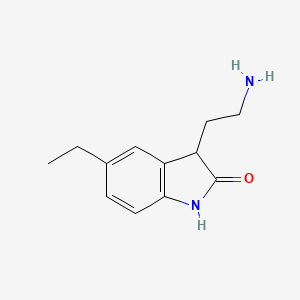
![1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2565861.png)

![3-((5-((3-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2565865.png)